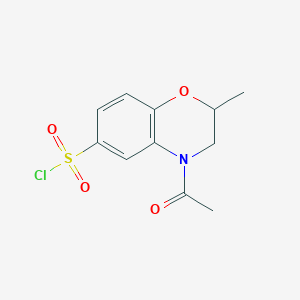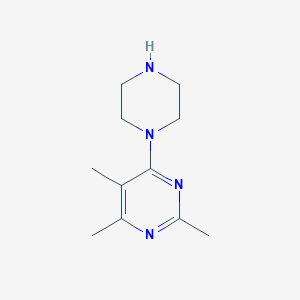![molecular formula C4H9ClN4O B2452732 [5-(aminomethyl)-4H-1,2,4-triazol-3-yl]methanol hydrochloride CAS No. 2031259-31-9](/img/structure/B2452732.png)
[5-(aminomethyl)-4H-1,2,4-triazol-3-yl]methanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(aminomethyl)-4H-1,2,4-triazol-3-yl]methanol hydrochloride is a chemical compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
A similar compound, muscimol, is known to be a potent and selective orthosteric agonist for the gaba a receptor .
Mode of Action
This results in decreased neuronal excitability, which is crucial for maintaining the balance between excitation and inhibition in the central nervous system .
Biochemical Pathways
Based on the action of muscimol, it can be inferred that the compound might affect the gabaergic pathway, which plays a key role in inhibitory neurotransmission in the central nervous system .
Result of Action
Based on the effects of muscimol, it can be inferred that the compound might enhance inhibitory neurotransmission and protect neurons from excitotoxic damage .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(aminomethyl)-4H-1,2,4-triazol-3-yl]methanol hydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and formic acid or its derivatives.
Introduction of the Aminomethyl Group: This step involves the reaction of the triazole intermediate with formaldehyde and an amine source, such as ammonium chloride, under acidic conditions.
Hydrochloride Formation: The final step is the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted triazoles.
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with metals that are used as catalysts in organic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibition: The triazole ring is known to inhibit certain enzymes, making this compound a potential candidate for drug development.
Antimicrobial Activity: It exhibits antimicrobial properties, useful in developing new antibiotics.
Medicine:
Drug Development: The compound’s structure allows for modifications that can lead to the development of new therapeutic agents for treating various diseases, including cancer and infectious diseases.
Industry:
Material Science: Used in the synthesis of polymers and other materials with specific properties, such as conductivity or biocompatibility.
Comparison with Similar Compounds
- [4-(aminomethyl)-1,2,4-triazol-3-yl]methanol hydrochloride
- [5-(aminomethyl)-1,2,4-triazol-3-yl]ethanol hydrochloride
Comparison:
- Structural Differences: The position and nature of substituents on the triazole ring can significantly affect the compound’s reactivity and biological activity.
- Unique Properties: [5-(aminomethyl)-4H-1,2,4-triazol-3-yl]methanol hydrochloride is unique in its balance of hydrophilic and hydrophobic properties, making it versatile for various applications.
Properties
IUPAC Name |
[3-(aminomethyl)-1H-1,2,4-triazol-5-yl]methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4O.ClH/c5-1-3-6-4(2-9)8-7-3;/h9H,1-2,5H2,(H,6,7,8);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPKSJOWMHXLIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NNC(=N1)CO)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
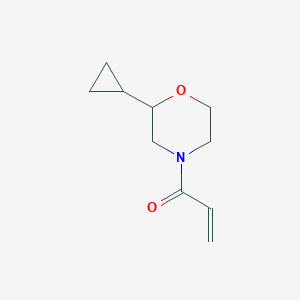
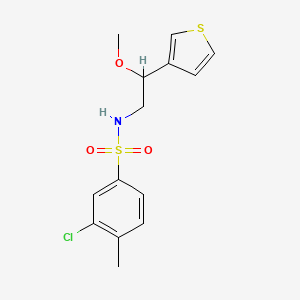
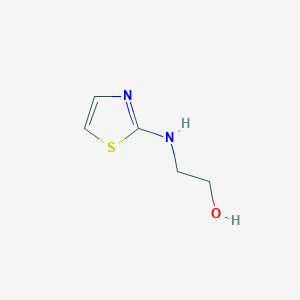
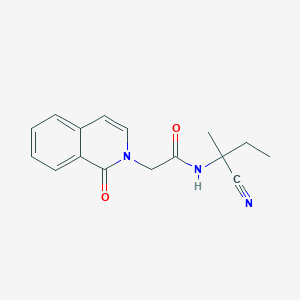
![(E)-ethyl 5-(3-(3,4-dimethoxyphenyl)acrylamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2452656.png)
![(E)-ethyl 6-ethyl-2-(3-(furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2452658.png)
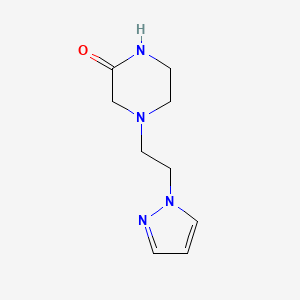

![Endo-8-oxabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2452665.png)
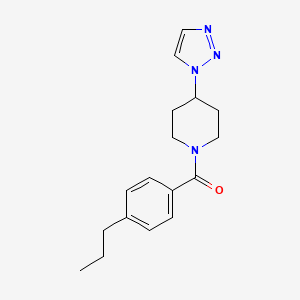
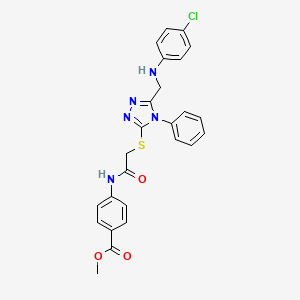
![1-oxo-N-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1H-isothiochromene-3-carboxamide](/img/structure/B2452668.png)
